molecular formula C8H8ClF3N2 B12453856 (2-Chloro-6-trifluoromethyl-pyridin-3-YL)-dimethyl-amine

(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-dimethyl-amine

Cat. No.: B12453856
M. Wt: 224.61 g/mol
InChI Key: SWEDEAJBJBZUBJ-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom, two methyl groups, and a trifluoromethyl group attached to the pyridine ring

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H8ClF3N2/c1-14(2)5-3-4-6(8(10,11)12)13-7(5)9/h3-4H,1-2H3

InChI Key

SWEDEAJBJBZUBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent and a dimethylamine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are optimized for maximum yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the dimethylamino group.

    2-chloro-4,6-dimethylpyridine: Similar structure but lacks the trifluoromethyl group.

    N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the chlorine atom.

Uniqueness

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of the trifluoromethyl group, chlorine atom, and dimethylamino group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .

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